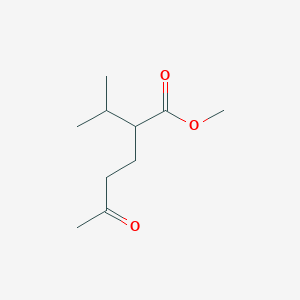
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction is as follows:
Hexanoic acid+Methanol→Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this ester is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The ester is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, altering their activity and leading to various physiological effects. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, methyl ester: Similar in structure but lacks the 2-(1-methylethyl)-5-oxo- group.
Hexanoic acid, isopropyl ester: Similar ester but with an isopropyl group instead of the 2-(1-methylethyl)-5-oxo- group.
Uniqueness
Hexanoic acid, 2-(1-methylethyl)-5-oxo-, methyl ester is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar esters.
Propiedades
Número CAS |
1842-56-4 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl 5-oxo-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(10(12)13-4)6-5-8(3)11/h7,9H,5-6H2,1-4H3 |
Clave InChI |
FZJMREFGJONIGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CCC(=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


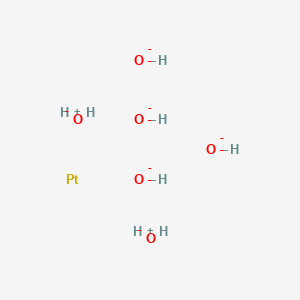
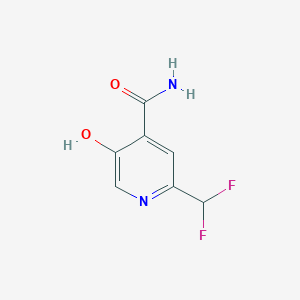
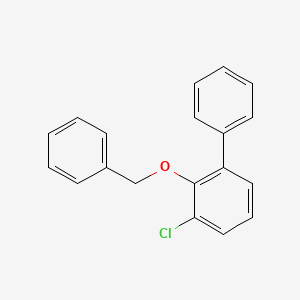
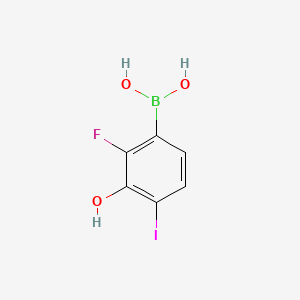
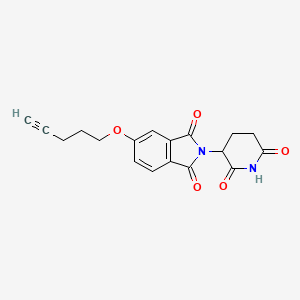
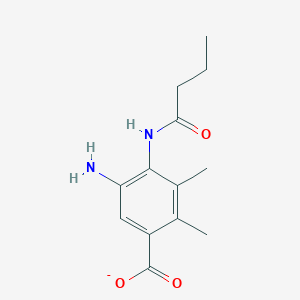


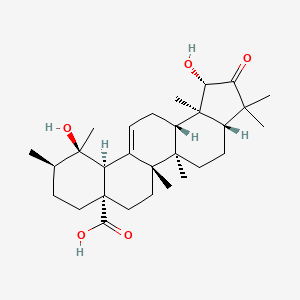
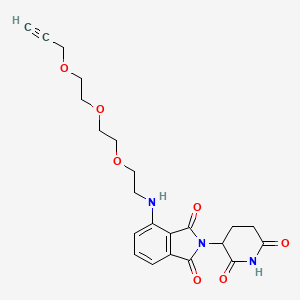
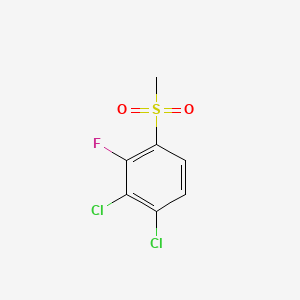

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)

